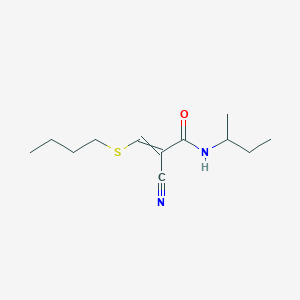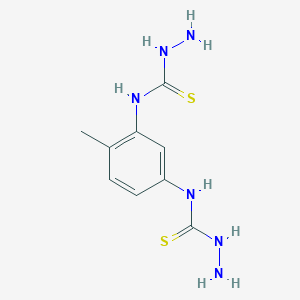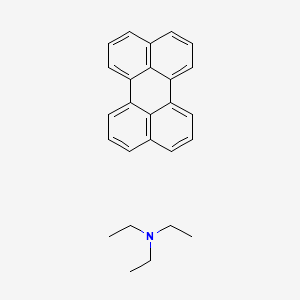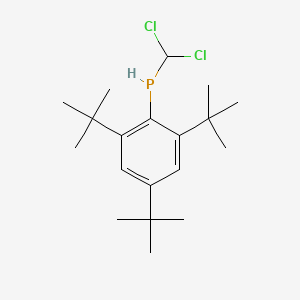![molecular formula C11H8N2OS B14360621 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione CAS No. 93234-33-4](/img/structure/B14360621.png)
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione is a heterocyclic compound that belongs to the class of oxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with an oxazole ring, with a thione group at the 2-position and a methyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiols or sulfides.
Substitution: Alkylated or aminated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-one: Similar structure but with an oxygen atom instead of a sulfur atom at the 2-position.
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-sulfide: Similar structure but with a sulfide group instead of a thione group at the 2-position.
Uniqueness
4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or sulfide analogs . The presence of the thione group enhances its ability to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
93234-33-4 |
|---|---|
Formule moléculaire |
C11H8N2OS |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
4-methyl-3H-[1,3]oxazolo[4,5-c]quinoline-2-thione |
InChI |
InChI=1S/C11H8N2OS/c1-6-9-10(14-11(15)13-9)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,13,15) |
Clé InChI |
FGCNRDWUCLHSIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=C1NC(=S)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
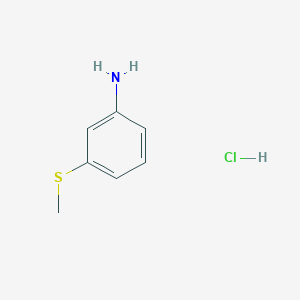
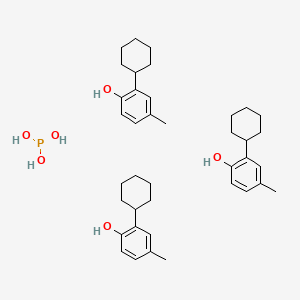
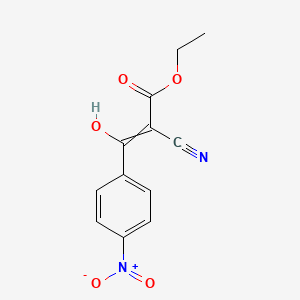
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
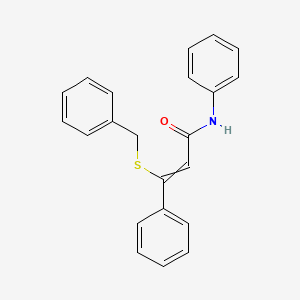
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
